molecular formula C19H15N3O B15351844 3-(6-Methoxypyridin-2-yl)-7-phenylimidazo[1,2-a]pyridine CAS No. 622402-30-6

3-(6-Methoxypyridin-2-yl)-7-phenylimidazo[1,2-a]pyridine

Cat. No.: B15351844
CAS No.: 622402-30-6
M. Wt: 301.3 g/mol
InChI Key: SEHAGTLVTCRMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methoxypyridin-2-yl)-7-phenylimidazo[1,2-a]pyridine is a complex organic compound characterized by its unique structure, which includes a methoxy group attached to a pyridine ring and a phenyl group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methoxypyridin-2-yl)-7-phenylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 6-methoxypyridine with an appropriate halide precursor of the imidazo[1,2-a]pyridine core under palladium-catalyzed conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and real-time monitoring can help optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(6-Methoxypyridin-2-yl)-7-phenylimidazo[1,2-a]pyridine has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological pathways.

Medicine: In the field of medicine, this compound has shown promise as a potential therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for treating various diseases.

Industry: In industry, this compound can be used in the manufacture of advanced materials, such as organic semiconductors or pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-(6-Methoxypyridin-2-yl)-7-phenylimidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary depending on the biological context.

Comparison with Similar Compounds

  • 3-(6-Methoxypyridin-2-yl)propanoate

  • 6-Methoxy-3-pyridinylboronic acid

  • (3-Methoxypyridin-2-yl)methanol

Uniqueness: 3-(6-Methoxypyridin-2-yl)-7-phenylimidazo[1,2-a]pyridine stands out due to its unique structural features, which include the combination of a methoxy group on the pyridine ring and the phenyl group on the imidazo[1,2-a]pyridine core. This distinct structure contributes to its unique chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

622402-30-6

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

3-(6-methoxypyridin-2-yl)-7-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C19H15N3O/c1-23-19-9-5-8-16(21-19)17-13-20-18-12-15(10-11-22(17)18)14-6-3-2-4-7-14/h2-13H,1H3

InChI Key

SEHAGTLVTCRMHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2=CN=C3N2C=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.